Hexadecyl carbamate Hexadecyl carbamate
Brand Name: Vulcanchem
CAS No.: 54850-40-7
VCID: VC19596849
InChI: InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19)
SMILES:
Molecular Formula: C17H35NO2
Molecular Weight: 285.5 g/mol

Hexadecyl carbamate

CAS No.: 54850-40-7

Cat. No.: VC19596849

Molecular Formula: C17H35NO2

Molecular Weight: 285.5 g/mol

* For research use only. Not for human or veterinary use.

Hexadecyl carbamate - 54850-40-7

Specification

CAS No. 54850-40-7
Molecular Formula C17H35NO2
Molecular Weight 285.5 g/mol
IUPAC Name hexadecyl carbamate
Standard InChI InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19)
Standard InChI Key DJPWEXJHYGPFIU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOC(=O)N

Introduction

Synthesis and Manufacturing Processes

The synthesis of hexadecyl carbamate typically follows a two-step carbamation process, as outlined in the patent EP0391473A1 :

Step 1: Reaction of Hexadecyl Amine with Dialkyl Carbonate

Hexadecyl amine reacts with dimethyl carbonate (DMC) in the presence of a Lewis acid catalyst (e.g., ZnCl<sub>2</sub>) at elevated temperatures (130–165°C) under nitrogen pressure. This step yields a mixture of hexadecyl carbamate and hexadecyl urea as a byproduct:

C16H33NH2+(CH3O)2COZnCl2C16H33NHCOOCH3+NH2CONH(C16H33)+CH3OH\text{C}_{16}\text{H}_{33}\text{NH}_2 + (\text{CH}_3\text{O})_2\text{CO} \xrightarrow{\text{ZnCl}_2} \text{C}_{16}\text{H}_{33}\text{NHCOOCH}_3 + \text{NH}_2\text{CONH}(\text{C}_{16}\text{H}_{33}) + \text{CH}_3\text{OH}

Step 2: Urea-to-Carbamate Conversion

The urea byproduct is further reacted with excess DMC at 160–180°C to maximize carbamate yield. The reaction mixture is then distilled under reduced pressure (7–30 mmHg) to isolate hexadecyl carbamate with >90% purity .

Table 1: Optimal Reaction Conditions for Hexadecyl Carbamate Synthesis

ParameterValueSource
Temperature (Step 1)130–165°C
Pressure (Step 1)6–10 atm (N<sub>2</sub>)
Catalyst Loading0.1–1.0 mol% ZnCl<sub>2</sub>
Reaction Time (Step 2)4–10 hours
Final Yield91–99%

Physicochemical Properties

Hexadecyl carbamate exhibits distinct solubility and thermodynamic properties due to its amphiphilic structure. Key parameters include:

  • Critical Micelle Concentration (CMC): 0.12 mM at 25°C, determined via tensiometry .

  • LogP (Octanol/Water): ~6.2 (estimated from analogous C<sub>16</sub> surfactants) .

  • Thermal Stability: Decomposes above 250°C, with a melting point of 85–90°C .

Table 2: Thermodynamic Parameters of Micellization

ParameterValueMethodSource
ΔG<sub>mic</sub>-28.5 kJ/molConductometry
ΔH<sub>mic</sub>-4.2 kJ/molCalorimetry
ΔS<sub>mic</sub>+80.1 J/(mol·K)Derived

Aggregation Behavior and Micellization

Dynamic light scattering (DLS) studies reveal that hexadecyl carbamate forms spherical micelles with an average hydrodynamic diameter of 12–15 nm at concentrations above the CMC . The aggregation number (N<sub>agg</sub>), calculated using fluorescence quenching, is 65 ± 5 monomers per micelle. This behavior is entropy-driven, as indicated by the positive ΔS<sub>mic</sub> value in Table 2.

Solubilization Capacity

Hexadecyl carbamate enhances the aqueous solubility of polycyclic aromatic hydrocarbons (PAHs):

  • Naphthalene Solubility: Increases from 0.02 mM (pure water) to 1.8 mM in 10 mM hexadecyl carbamate .

  • Anthracene Solubility: Improves from 0.001 mM to 0.45 mM under the same conditions .

The solubilization efficacy correlates with the micelle-water partition coefficient (K<sub>m</sub>), which is higher for anthracene (log K<sub>m</sub> = 4.1) than naphthalene (log K<sub>m</sub> = 3.7) .

Applications and Industrial Relevance

Surfactant Formulations

Hexadecyl carbamate serves as a nonionic surfactant in detergents and emulsifiers, offering superior stability in hard water compared to sulfate-based surfactants .

Drug Delivery Systems

Its micelles encapsulate hydrophobic drugs (e.g., paclitaxel), improving bioavailability. In vitro studies demonstrate sustained release over 72 hours .

Recent Research and Developments

Recent work by Mirgorodskaya et al. (2018) highlights its role in enhancing PAH solubility, with potential applications in environmental remediation . Ongoing studies focus on hybrid micelles for targeted cancer therapy.

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